molecular formula C11H16BNO5 B14095096 (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

(2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14095096
M. Wt: 253.06 g/mol
InChI Key: DHNBKYGEDVQSFB-UHFFFAOYSA-N
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Description

(2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with tert-butoxy and methoxycarbonyl groups, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-(methoxycarbonyl)pyridine.

    Borylation Reaction: The key step involves the borylation of the pyridine derivative using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Deprotection: The tert-butoxy group can be introduced through a deprotection step using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Cross-Coupling Products: Biaryl compounds.

    Oxidation Products: Alcohols or ketones.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology

    Drug Discovery: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Therapeutic Agents: Investigated for potential use in the development of new drugs.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as cross-coupling or oxidation, depending on the reaction conditions. The boronic acid group acts as a nucleophile, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group on the phenyl ring.

Uniqueness

    Functional Groups: The presence of both tert-butoxy and methoxycarbonyl groups on the pyridine ring makes (2-(tert-Butoxy)-6-(methoxycarbonyl)pyridin-4-yl)boronic acid unique.

    Reactivity: The combination of these functional groups influences the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C11H16BNO5

Molecular Weight

253.06 g/mol

IUPAC Name

[2-methoxycarbonyl-6-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H16BNO5/c1-11(2,3)18-9-6-7(12(15)16)5-8(13-9)10(14)17-4/h5-6,15-16H,1-4H3

InChI Key

DHNBKYGEDVQSFB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)OC(C)(C)C)C(=O)OC)(O)O

Origin of Product

United States

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